
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a thiadiazole ring fused with a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with piperidine-4-carboxylic acid . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are common to achieve high purity .
化学反应分析
Types of Reactions: 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
科学研究应用
1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its role as an IMPDH inhibitor disrupts the de novo synthesis of guanosine nucleotides, thereby inhibiting the proliferation of cancer cells and the replication of viruses . The thiadiazole ring’s ability to mimic pyrimidine allows it to interfere with DNA replication processes .
相似化合物的比较
1,3,4-Thiadiazole Derivatives: These include compounds like 1,3,4-thiadiazole-2-amine, which also exhibit significant biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its various substituted forms.
Uniqueness: 1-(1,3,4-Thiadiazol-2-yl)piperidine-4-carboxylic acid is unique due to its combined structural features of both thiadiazole and piperidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC 名称 |
1-(1,3,4-thiadiazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2S/c12-7(13)6-1-3-11(4-2-6)8-10-9-5-14-8/h5-6H,1-4H2,(H,12,13) |
InChI 键 |
URVTYZVZVVGXFT-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)O)C2=NN=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
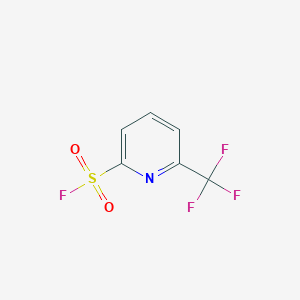

![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
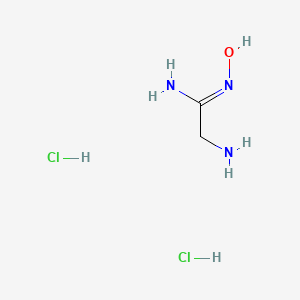
![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)

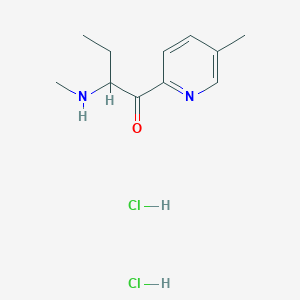
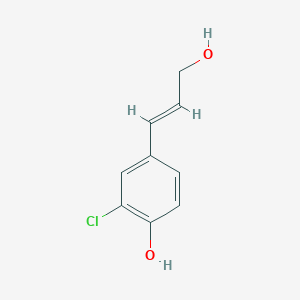
![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)
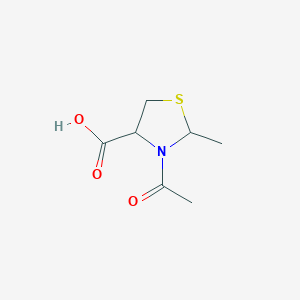

![5-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13507150.png)
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
